molecular formula C11H7N3 B1339014 [2,4'-Bipyridine]-5-carbonitrile CAS No. 834881-86-6

[2,4'-Bipyridine]-5-carbonitrile

Cat. No. B1339014
M. Wt: 181.19 g/mol
InChI Key: YRHQQFYBLAUBDL-UHFFFAOYSA-N
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Description

The compound “[2,4'-Bipyridine]-5-carbonitrile” is a bipyridine derivative, which is a class of compounds known for their coordination properties, particularly in the formation of metal complexes. Bipyridines are often used in various fields such as materials science, catalysis, and pharmaceuticals due to their ability to act as ligands, forming stable complexes with metals. The specific compound , with a carbonitrile group at the 5-position, suggests potential reactivity and interaction with other chemical species, possibly influencing its physical and chemical properties.

Synthesis Analysis

The synthesis of related pyridine carbonitrile compounds has been explored in various studies. For instance, the synthesis of 2-aminopyridine-3,5-dicarbonitrile derivatives has been achieved through the addition-elimination reaction of enamines to methoxymethylene malondinitrile, without the need for isolation of intermediates . This method could potentially be adapted for the synthesis of “[2,4'-Bipyridine]-5-carbonitrile” by selecting appropriate starting materials and reaction conditions that favor the formation of the bipyridine structure.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the solid-state structure of pyridine derivatives, as seen in the analysis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile . This technique could be employed to elucidate the molecular structure of “[2,4'-Bipyridine]-5-carbonitrile,” revealing details such as bond lengths, angles, and the overall geometry of the molecule.

Chemical Reactions Analysis

The reactivity of pyridine carbonitriles can be inferred from studies on similar compounds. For example, 2-aminopyridine-3,5-dicarbonitrile compounds have shown bioactivity against prion replication, indicating that the pyridine carbonitrile scaffold can participate in biological interactions . The presence of the carbonitrile group in “[2,4'-Bipyridine]-5-carbonitrile” suggests that it may undergo reactions typical of nitriles, such as hydrolysis or addition reactions, which could be explored in further studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine carbonitriles can vary widely depending on their specific substituents and structure. Spectroscopic methods such as IR, NMR, and UV-vis absorption and fluorescence spectroscopy have been used to study the structural features and optical properties of these compounds . For “[2,4'-Bipyridine]-5-carbonitrile,” similar analytical techniques could be used to determine its absorption and emission characteristics, solubility, and reactivity in different solvents, which are essential for understanding its potential applications.

Scientific Research Applications

Synthesis and Biological Activity

  • Compounds derived from [2,4'-Bipyridine]-5-carbonitrile, such as 4-aryl-2'-((4-hydroxyphenyl)thio)-6oxo-1,6-dihydro- 2,4'-bipyridine-5-carbonitriles, have been synthesized and found to exhibit promising antibacterial and antifungal activities (Karabasanagouda, Adhikari, & Parameshwarappa, 2009).
  • Similarly, 5′-Acetyl-6′-methyl-2′-thioxo-1′,2′-dihydro-3,4′-bipyridine-3′-carbonitrile derivatives have shown antiviral activities against HSV1 and Hepatitis A virus (Attaby, Ali, Elghandour, & Ibrahem, 2006).

Catalytic and Chemical Applications

  • Re(bipy-tBu)(CO)3Cl complexes, including derivatives of [2,4'-Bipyridine]-5-carbonitrile, have shown improved catalytic activity for the reduction of carbon dioxide to carbon monoxide, indicating their potential in carbon capture and conversion processes (Smieja & Kubiak, 2010).
  • In another study, derivatives of [2,4'-Bipyridine]-5-carbonitrile have been used in the synthesis of complex molecules, highlighting their role in advancing synthetic chemistry (Jukić, Cetina, Halambek, & Ugarković, 2010).

Corrosion Inhibition

  • Pyrazolo[3,4-b]pyridine derivatives, including those related to [2,4'-Bipyridine]-5-carbonitrile, have been synthesized and evaluated as corrosion inhibitors for mild steel, demonstrating the material protection potential of these compounds (Dandia, Gupta, Singh, & Quraishi, 2013).

Photochemical Applications

  • Derivatives of [2,4'-Bipyridine]-5-carbonitrile have been explored in photochemical studies, such as in the development of new photoinitiating systems for vat photopolymerization 3D printing techniques under visible light, demonstrating their utility in advanced manufacturing technologies (Fiedor, Pilch, Szymaszek, Chachaj-Brekiesz, Galek, & Ortyl, 2020).

Corrosion Inhibitors for Steel

  • Chromenopyridin derivatives, related to [2,4'-Bipyridine]-5-carbonitrile, have been studied as corrosion inhibitors for steel, offering insights into their potential in industrial applications (Ansari, Quraishi, & Singh, 2017).

Enhancing Photosensitizing Properties

Chemical Synthesis and Analysis

  • The compound has been utilized in the synthesis and spectroscopic analysis of various organic compounds, contributing to advancements in organic chemistry and material science (Wojtczak & Cody, 1995).

Inhibition of Xanthine Oxidoreductase

Photoreduction Applications

  • The compound has been involved in studies related to the photoreduction of carbon dioxide and water under visible light irradiation, highlighting its potential in renewable energy and environmental applications (Lehn & Ziessel, 1982).

Future Directions

Bipyridines have found widespread application in various fields such as coordination chemistry, supramolecular chemistry, and more . The future research directions could involve exploring more complex structures of bipyridines and their potential applications .

properties

IUPAC Name

6-pyridin-4-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3/c12-7-9-1-2-11(14-8-9)10-3-5-13-6-4-10/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHQQFYBLAUBDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30463306
Record name [2,4'-Bipyridine]-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2,4'-Bipyridine]-5-carbonitrile

CAS RN

834881-86-6
Record name [2,4'-Bipyridine]-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

By the same method as in Example 1,5-bromo-2,4′-bipyridine was prepared. The resulting 5-bromo-2,4′-bipyridine (7.0 g) was dissolved in N,N-dimethylacetamide (15 ml), followed by addition of copper (I) cyanide (2.8 g), for agitation at 140° C. for 3 hours. After the reaction solution was cooled, aqueous 25% NaOH solution (10 ml) was added to deposit a crystal, which was filtered and recovered, to obtain the object substance (4.5 g; yield of 83%).
[Compound]
Name
1,5-bromo-2,4′-bipyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
2.8 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
T Karabasanagouda, VA Adhikari… - Journal of the Serbian …, 2009 - doiserbia.nb.rs
A series of new 4-aryl-2'-[(4-hydroxyphenyl)thio]-6oxo-1,6-dihydro- 2,4'-bipyridine-5-carbonitriles (3a-k) and 6-amino-4aryl-2'-[(4-hydroxyphenyl) thio]-2,4'-bipyridine-5-carbonitriles (4a-h…
Number of citations: 6 doiserbia.nb.rs
T Karabasanagouda, AV Adhikari… - 2009 - idr.nitk.ac.in
A series of new 4-aryl-2'-[(4-hydroxyphenyl)thio]-6oxo-1,6-dihydro-2,4'-bipyridine-5-car bonitriles (3a-k) and 6-amino-4aryl-2'-[(4-hydroxyphenyl) thio]-2,4'-bipyridine-5-carbonitriles (4a-h…
Number of citations: 5 idr.nitk.ac.in
A Prajapati - International Journal of Heterocyclic Chemistry, 2017 - jcrs.ahvaz.iau.ir
A series of new 6-amino-4aryl-2’-[(4-Aminophenyl) thio]-2, 4’-bipyridine-5-carbonitriles (3a-h) were synthesized from 4-aminothiophenol (1). The reaction of 4-aminothiophenol with 4-…
Number of citations: 3 jcrs.ahvaz.iau.ir
F Karimi, M Yarie, MA Zolfigol - Molecular Catalysis, 2020 - Elsevier
Fe 3 O 4 @SiO 2 @(CH 2 ) 3 -urea-thiourea as a new hydrogen-bonding and retrievable nanomagnetic catalyst was fabricated and its structure confirmed by transmission electron …
Number of citations: 22 www.sciencedirect.com
A Murugesan, RM Gengan, KG Moodley - Journal of the Iranian Chemical …, 2018 - Springer
Derivatives of methyl piperazinyl–quinolinyl nicotinonitrile were synthesised by one-pot method under microwave conditions. This was achieved using the Knoevenagel condensation …
Number of citations: 1 link.springer.com
LM Shaif, AA Al-Hazmi, SAA Esmail, WM Al-Asbahy… - researchgate.net
(2E)-3-(furan-2-yl)-1-(pyridin-4-yl) prop-2-en-1-one1 reacted with 2-cyanoethanethioamide (2) to afford the corresponding 4-(furan-2-yl)-6-thioxo-1, 6-dihydro-2, 3'-bipyridine-5-…
Number of citations: 2 www.researchgate.net
B Singh, GY Lesher, KC Pluncket… - Journal of medicinal …, 1992 - ACS Publications
Two series of medorinone (3) analogs were prepared by modifications at C (2) and C (5). The C (2)-series was prepared from 2-chloro-5-methyl-l, 6-naphthyridine (4) by replacement of …
Number of citations: 55 pubs.acs.org
FM Abdelrazek, SM Gomha… - Letters in Drug …, 2017 - ingentaconnect.com
Background: An efficient synthesis of hitherto unreported 4-heteroarylpyridines was described via regioselective 1,3-dipolar cycloaddition reactions of 3-(dimethylamino)-1-(pyridin-4- yl)…
Number of citations: 30 www.ingentaconnect.com
EA Soliman, SS Panda, MN Aziz, ESM Shalaby… - European Journal of …, 2017 - Elsevier
Facile synthetic pathway for nicotinonitriles 5a‒o, 7a‒i was demonstrated through reaction of ketones 4a‒k, 6a‒f with ylidenemalononitrile 3 in the presence of sodium alkoxide. …
Number of citations: 13 www.sciencedirect.com
RR Kuchukulla, I Hwang, SW Park, S Moon, SH Kim… - Pharmaceuticals, 2022 - mdpi.com
HER2-positive (HER2+) breast cancer is defined by HER2 oncogene amplification on chromosome 17q12 and accounts for 15–20% population of breast-cancer patients. Therapeutic …
Number of citations: 3 www.mdpi.com

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